4-羟基-N-(4-甲基吡啶-2-基)-8-(三氟甲基)喹啉-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinazoline derivatives, which include 4-HQA, has been a subject of considerable research . These derivatives possess antibacterial activities, especially against gram-positive strains, and fungi through their interaction with the cell wall and DNA structures . Structure-activity relationship studies of quinazolinone derivatives have revealed that substitution at positions 2 and 3, existence of a halogen atom at positions 6 and 8, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring can improve their antimicrobial activities .Molecular Structure Analysis
Quinazolines, which include 4-HQA, are important heterocycles in medicinal chemistry . They possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . This skeleton is an important pharmacophore considered as a privileged structure .Chemical Reactions Analysis
The chemical reactions involving quinazoline derivatives, including 4-HQA, are complex and varied . These reactions often involve the interaction of these compounds with various biological targets, leading to a wide range of biological activities .科学研究应用
外周苯二氮卓受体成像的放射性配体开发
喹啉-2-羧酰胺衍生物作为放射性配体在正电子发射断层扫描 (PET) 中非侵入性评估外周苯二氮卓受体 (PBR) 的潜力已被探索。N-[甲基-11C]-3-甲基-4-苯基-N-(苯甲基)喹啉-2-羧酰胺等衍生物及相关化合物在抑制研究中显示出对各种器官中 PBR 的高特异性结合,表明有望用于 PET 中的 PBR 体内成像 (Matarrese 等,2001)。
抗菌剂开发
据报道,由 4-肼基-8-(三氟甲基)喹啉合成的新型吡唑并[3,4-d]嘧啶衍生物显示出作为抗菌剂的潜力。这些化合物对细菌生长表现出适度的有效性,特别是对铜绿假单胞菌,突出了它们在解决细菌感染中的潜力 (Holla 等,2006)。
利尿剂和高血压治疗
对具有强利尿特性的 1H-吡咯并[3,2,1-ij]喹啉-5-羧酰胺的多晶型改性进行了研究。该化合物为高血压提供了一种新的治疗方法,对其晶体堆积的分析揭示了可能影响其生物利用度和功效的晶体堆积差异 (Shishkina 等,2018)。
光催化和电化学应用
喹啉-咪唑-单酰胺配体已用于构建八钼酸盐配合物,展示了有机染料降解的电催化活性和光催化性能。这些发现表明在环境修复和催化剂开发中的应用 (Li 等,2020)。
对癌细胞的细胞毒活性
苯并[b][1,6]萘啶的羧酰胺衍生物已显示出对各种癌细胞系(包括小鼠 P388 白血病和人 Jurkat 白血病细胞系)具有强大的细胞毒活性。这表明它们在开发新的化疗剂中的潜力 (Deady 等,2003)。
未来方向
属性
IUPAC Name |
N-(4-methylpyridin-2-yl)-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2/c1-9-5-6-21-13(7-9)23-16(25)11-8-22-14-10(15(11)24)3-2-4-12(14)17(18,19)20/h2-8H,1H3,(H,22,24)(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWGRTCQSOKPNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。